molecular formula C13H11BrCl3NO B2562735 [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride CAS No. 2126161-44-0

[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride

Cat. No.: B2562735
CAS No.: 2126161-44-0
M. Wt: 383.49
InChI Key: YNFDCJVNTMGNIW-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

The compound is systematically named [4-bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride , with the CAS registry number 2126161-44-0 . Alternative identifiers include the MDL number MFCD30751350 and the SMILES notation NCC1=CC=C(Br)C=C1OC2=CC=C(Cl)C(Cl)=C2.[H]Cl . The compound belongs to the class of aryl ether derivatives, featuring a bromine-substituted phenyl ring connected via an ether linkage to a 3,4-dichlorophenoxy group, with a methanamine hydrochloride moiety.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₁BrCl₃NO , with a molecular weight of 383.50 g/mol . The discrepancy in reported molecular weights (e.g., 383.4955 g/mol in some sources) arises from rounding conventions. The compound’s structure includes:

  • Bromine atom at the para position of the phenyl ring.
  • 3,4-Dichlorophenoxy group as an ether substituent.
  • Methanamine hydrochloride as an amine-containing side chain.
Property Value Source
Molecular Formula C₁₃H₁₁BrCl₃NO
Molecular Weight 383.50 g/mol
CAS Registry Number 2126161-44-0
SMILES NCC1=CC=C(Br)C=C1OC2=CC=C(Cl)C(Cl)=C2.[H]Cl

Structural Elucidation Through Spectroscopic Methods

While experimental spectroscopic data (NMR, IR, MS) for this compound are not explicitly reported in the provided sources, its structure can be inferred from its SMILES notation and molecular formula. Key structural features include:

  • Aromatic Rings : Two phenyl rings connected via an ether linkage. The primary ring bears a bromine atom at position 4 and a methanamine hydrochloride group. The secondary ring is substituted with chlorine atoms at positions 3 and 4.
  • Functional Groups :
    • Ether bond (C–O–C) linking the two phenyl rings.
    • Primary amine (–NH₂) protonated to form the hydrochloride salt.

The absence of reported spectroscopic data in accessible sources highlights a gap in experimental characterization.

Crystallographic Data and Conformational Analysis

No crystallographic data (e.g., X-ray diffraction or neutron diffraction) for this compound are available in the provided literature. This may reflect limited research focus on its solid-state properties or challenges in crystallization. Comparative studies with structurally related compounds (e.g., aryl ether derivatives) could provide insights into potential conformational preferences, but such data are not currently accessible.

Comparative Analysis with Structurally Related Aryl Ether Derivatives

The compound shares structural similarities with other aryl ether derivatives, differing primarily in substituent positions and functional groups.

[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol

This methanol derivative (CAS: 1271699-11-6 ) replaces the methanamine hydrochloride group with a hydroxymethyl moiety. Key differences include:

  • Functional Group : –CH₂OH vs. –CH₂NH₃⁺Cl⁻.
  • Molecular Weight : 348.02 g/mol (methanol) vs. 383.50 g/mol (hydrochloride).
  • Applications : The hydrochloride salt may exhibit enhanced solubility or bioavailability due to ionic interactions.
(4-Bromo-2,3-difluorophenyl)methanamine Hydrochloride

This fluorinated derivative (CID: 66820102 ) substitutes chlorine atoms with fluorine on the phenyl ring. Structural comparisons reveal:

  • Electronic Effects : Fluorine’s electronegativity alters electronic distribution compared to chlorine.
  • Steric Effects : Smaller fluorine atoms may reduce steric hindrance, influencing reactivity.
Compound Molecular Formula Key Substituents Functional Group
This compound C₁₃H₁₁BrCl₃NO 3,4-Dichlorophenoxy, bromine –CH₂NH₃⁺Cl⁻
[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol C₁₃H₉BrCl₂O₂ 3,4-Dichlorophenoxy, bromine –CH₂OH
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride C₇H₆BrF₂N 2,3-Difluorophenyl, bromine –CH₂NH₃⁺Cl⁻

Properties

IUPAC Name

[4-bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl2NO.ClH/c14-9-2-1-8(7-17)13(5-9)18-10-3-4-11(15)12(16)6-10;/h1-6H,7,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDCJVNTMGNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)CN)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrCl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, 2-(3,4-dichlorophenoxy)aniline, is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position of the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as methylamine, under controlled conditions to form the methanamine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural features often exhibit enhanced bioactivity, particularly in cancer treatment. The presence of halogen substituents in [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride may enhance its ability to interact with cellular targets involved in cancer progression. For instance, studies suggest that derivatives of phenylmethanamine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Neuropharmacological Effects
Some derivatives of phenylmethanamine have shown promise against neurological disorders. The unique structural characteristics of this compound may allow it to interact effectively with neurotransmitter systems, potentially leading to applications in treating conditions such as depression or anxiety.

Antimicrobial Properties

Compounds structurally related to this compound have demonstrated significant antibacterial and antifungal activities. The presence of halogen atoms is often correlated with increased antimicrobial efficacy, making this compound a candidate for further exploration in the development of new antimicrobial agents.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods that involve multiple steps to ensure high yield and purity. Understanding its chemical reactivity is crucial for predicting its interactions with biological targets. The compound's ability to undergo specific reactions allows for the modification of its structure to enhance desired properties or reduce toxicity.

Case Studies and Research Findings

Study Focus Findings
Surasani et al. (2011)Diels–Alder reactionsDemonstrated the synthesis of polyfunctionalized bicyclic systems using halogenated phenols .
Zhu et al. (2017)Synthesis of key intermediatesReported methods for synthesizing compounds like Bosutinib from related structures .
Recent Cytotoxicity StudiesEvaluation on cancer cell linesFound that related compounds exhibited significant cytotoxicity against gastric cancer cells (MKN74), indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound’s structural analogs differ in halogen substitution patterns, aryl group positioning, and amine modifications. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride C₁₃H₁₀BrCl₂NO·HCl Bromo (C4), 3,4-dichlorophenoxy (C2) 382.50 High receptor affinity due to electron-withdrawing Cl/Br; potential CNS ligand
(4-Bromo-2,3-difluorophenyl)methanamine hydrochloride C₇H₇BrClF₂N Bromo (C4), 2,3-difluoro (C2, C3) 258.49 Reduced steric bulk vs. Cl; enhanced solubility
(4-Bromo-2-chlorophenyl)methanamine hydrochloride C₇H₈BrClN·HCl Bromo (C4), chloro (C2) 273.96 Lower electron-withdrawing effect; weaker receptor binding
{[2-(3,4-dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride C₁₅H₁₅Cl₂NO·HCl Ethylamine substitution 348.66 Increased lipophilicity; altered pharmacokinetics
2C-B (4-Bromo-2,5-dimethoxyphenethylamine hydrochloride) C₁₁H₁₇BrNO₂·HCl Phenethylamine backbone, methoxy (C2, C5) 334.63 Serotonergic activity; hallucinogenic effects
[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride C₁₃H₁₀Cl₂NO·HCl 3,5-dichlorophenoxy (vs. 3,4) 307.59 Altered binding due to Cl positional isomerism

Key Research Findings

Electronic and Steric Effects
  • The 3,4-dichlorophenoxy group in the target compound provides strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in proteins compared to methoxy (e.g., 2C-B) or mono-halogenated analogs (e.g., 4-Bromo-2-chlorophenyl derivative) .
  • Fluorine substitutions (e.g., 2,3-difluoro analog) reduce steric hindrance and improve aqueous solubility but may lower receptor affinity due to weaker van der Waals interactions .
Amine Modifications
Positional Isomerism
  • 3,5-dichlorophenoxy analogs exhibit distinct binding profiles compared to the 3,4-isomer due to altered spatial distribution of halogens, impacting interactions with aromatic residues in enzyme active sites .
Backbone Differences
  • Phenethylamine vs. Benzylamine : The phenethylamine backbone in 2C-B confers serotonergic activity, while benzylamine derivatives like the target compound may prioritize dopaminergic or alternative receptor targets .

Biological Activity

[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview of its potential implications in various fields.

  • Molecular Formula : C13H11BrCl2N·HCl
  • CAS Number : 2126161-44-0
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several key steps:

  • Bromination : Starting from a suitable phenolic compound, bromination is performed to introduce the bromo group.
  • Formation of Phenoxy Linkage : The synthesis includes the formation of a phenoxy linkage with a dichlorophenol derivative.
  • Amination : The resulting compound undergoes amination to yield the final product.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt form.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:

  • In Vitro Studies : The compound has shown promising results against various cancer cell lines, including melanoma and breast cancer cells. It inhibits cell proliferation and induces apoptosis through mechanisms involving reactive oxygen species (ROS) generation and disruption of cell cycle progression .

The biological activity is believed to be mediated through interactions with specific molecular targets:

  • Inhibition of Key Signaling Pathways : The compound may inhibit pathways such as PI3K/NF-κB, leading to reduced expression of proteins involved in cell survival and proliferation .
  • Cell Cycle Arrest : Studies indicate that it can induce G2/M phase arrest in cancer cells, preventing further division and promoting apoptosis .

Case Studies

  • Melanoma Cell Line Study :
    • A study demonstrated that this compound exhibited an IC50 value of approximately 10 µM against the UACC-62 melanoma cell line, indicating potent cytotoxicity .
  • Breast Cancer Research :
    • In another investigation involving MDA-MB-435 breast cancer cells, the compound showed growth inhibition with a GI50 value significantly lower than traditional chemotherapeutics, suggesting its potential as an alternative treatment option .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of Action
UACC-62 (Melanoma)10Induction of apoptosis via ROS generation
MDA-MB-435 (Breast Cancer)5Inhibition of PI3K/NF-κB signaling

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Start with bromination of 2-(3,4-dichlorophenoxy)benzaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C).
  • Step 2 : Reduce the aldehyde group to a primary amine via reductive amination (e.g., NaBH4_4/AcOH or catalytic hydrogenation with Pd/C).
  • Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Final hydrochloride salt formation is achieved by treating the free base with HCl in ethanol.
  • Purity Optimization : Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%). Recrystallization from ethanol/water mixtures improves crystallinity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Analysis : 1^1H and 13^13C NMR (DMSO-d6_6) to confirm substituent positions and amine protonation. For example, the methanamine proton appears as a singlet at δ 3.8–4.2 ppm.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ (expected m/z ~393.8).
  • X-ray Crystallography : If single crystals are obtained, analyze halogen bonding interactions between bromine/chlorine substituents and adjacent molecules .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (for stock solutions), PBS (pH 7.4), and ethanol. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Stability : Monitor degradation via UV-Vis spectroscopy (λ = 270–300 nm) under varying pH (3–9) and temperatures (4°C, 25°C, 37°C). Include antioxidants (e.g., 0.1% BHT) for oxidative stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Step 1 : Validate assay conditions (e.g., cell viability vs. enzymatic inhibition) using positive controls (e.g., known kinase inhibitors).
  • Step 2 : Check for off-target interactions via proteome-wide profiling or computational docking (AutoDock Vina).
  • Step 3 : Quantify intracellular compound levels using LC-MS/MS to confirm bioavailability discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) of halogenated analogs?

  • Methodological Answer :

  • SAR Design : Synthesize analogs with fluorine (electron-withdrawing) or iodine (bulkier halogen) substitutions at the 4-bromo position.
  • Biological Testing : Compare IC50_{50} values in receptor-binding assays (e.g., GPCR or kinase targets). Use molecular dynamics simulations (GROMACS) to analyze ligand-receptor binding stability.
  • Data Interpretation : Correlate Hammett constants (σ) of substituents with activity trends .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed for this compound?

  • Methodological Answer :

  • Formulation : Develop liposomal or PEGylated nanoparticles to enhance plasma half-life.
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic hotspots. Introduce deuterium at labile positions (deuterated analogs) to slow CYP450-mediated degradation.
  • In Vivo Testing : Use Sprague-Dawley rats for IV/PO pharmacokinetic studies; measure AUC and Cmax_{max} via LC-MS .

Data Contradiction Analysis

Q. Conflicting results in receptor-binding assays: How to identify experimental variables?

  • Methodological Answer :

  • Variable 1 : Ligand concentration gradients (e.g., 1 nM–10 µM) may saturate receptors at higher doses. Repeat assays with tighter dilution ranges.
  • Variable 2 : Buffer composition (e.g., Mg2+^{2+} or EDTA) affects G-protein coupling. Compare results in Tris vs. HEPES buffers.
  • Variable 3 : Radioligand purity (e.g., 3^3H-labeled vs. fluorescent probes). Confirm radioligand integrity via TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.